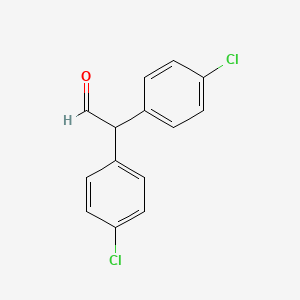

Bis(4-chlorophenyl)acetaldehyde

Description

Contextualization within Halogenated Aromatic Aldehydes and Organochlorine Compound Research

Halogenated aromatic aldehydes are a class of compounds characterized by an aldehyde functional group (-CHO) attached to an aromatic ring that is substituted with one or more halogen atoms. These compounds are of significant interest in organic synthesis and environmental science. chemimpex.com The aldehyde group is highly reactive, participating in a wide range of chemical transformations, while the halogenated aromatic core imparts properties such as chemical stability and lipophilicity. chemimpex.comwikipedia.org

Organochlorine compounds, a broader class to which Bis(4-chlorophenyl)acetaldehyde belongs, are synthetic chemicals that have seen widespread use, most notably as pesticides. aatbio.comguidechem.com Compounds like Dichlorodiphenyltrichloroethane (DDT) became ubiquitous in the mid-20th century. sigmaaldrich.comdss.go.th Much of the research into organochlorines focuses on their environmental persistence, bioaccumulation, and degradation pathways, as they are resistant to breakdown and can remain in ecosystems for decades. aatbio.comguidechem.comresearchgate.net The study of specific, lesser-known metabolites and intermediates is crucial for understanding the complete lifecycle and environmental fate of these legacy pollutants.

Structural Features and Significance of the Bis(4-chlorophenyl) Moiety in Chemical Frameworks

The defining structural feature of this compound is the bis(4-chlorophenyl) moiety, where two 4-chlorophenyl rings are attached to the same carbon atom. This diphenylmethane-based framework is central to the identity of many significant organochlorine compounds. scielo.org.za

The two phenyl rings create a bulky, sterically hindered structure, while the chlorine atoms at the para-position of each ring significantly alter the electronic properties and increase the molecule's lipophilicity (fat-solubility). guidechem.com This high lipophilicity is a key reason why compounds containing this moiety, such as DDT, DDE, and DDD, accumulate in the fatty tissues of organisms. guidechem.comsigmaaldrich.com The carbon-chlorine bond is very stable, contributing to the chemical persistence of these molecules in the environment. guidechem.com This structural motif is a cornerstone in the design of various molecules and is found in numerous compounds investigated for a range of biological and chemical applications. researchgate.netacs.org

Historical Implications and Relevance as a Potential Precursor or Metabolite in Organochlorine Chemistry

The primary historical and scientific relevance of this compound stems from its proposed role as a metabolite in the degradation pathway of DDT. While the main metabolic routes of DDT to its more stable metabolites—1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)—are well-documented, the complete sequence of transformations involves several transient intermediates. sigmaaldrich.comnih.gov

In 1969, a scientific paper by McKinney et al. specifically reported on the synthesis and reactions of this compound as a "proposed DDT metabolite". nih.gov This research provided the first formal evidence of its potential existence in metabolic pathways. Subsequent research has reinforced this possibility. For instance, the metabolism of 2,2-bis(p-chlorophenyl)ethanol (DDOH), another known DDT metabolite, to 2,2-bis(p-chlorophenyl)acetic acid (DDA) would logically proceed through the oxidation of the alcohol to an aldehyde intermediate—this compound—which is then further oxidized to the carboxylic acid. semanticscholar.orgresearchgate.net

Later studies confirmed its presence, with research in 1980 identifying this compound as one of the urinary metabolites in hamsters administered 1-chloro-2,2-bis(p-chlorophenyl)ethene (DDMU), another DDT breakdown product. guidechem.com This confirms that, while perhaps not a major or terminal metabolite, this compound is indeed a part of the complex metabolic cascade of DDT and related compounds in biological systems.

Data Tables

Physicochemical Properties of this compound

Specific experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The table below includes available identifiers and computed data.

| Property | Value | Source |

| CAS Number | 18164-50-6 | |

| Molecular Formula | C₁₄H₁₀Cl₂O | |

| Molecular Weight | 265.13 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C(C=O)C2=CC=C(C=C2)Cl)Cl | |

| InChI Key | PLAJRWVPXJKVML-UHFFFAOYSA-N |

Physicochemical Properties of Related DDT Metabolites

For context and comparison, the table below lists the experimentally determined properties of the closely related alcohol (DDOH) and carboxylic acid (DDA) metabolites.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 2,2-bis(4-Chlorophenyl)ethanol (DDOH) | 2642-82-2 | C₁₄H₁₂Cl₂O | 267.15 g/mol | 110-111 |

| 2,2-bis(4-Chlorophenyl)acetic acid (DDA) | 83-05-6 | C₁₄H₁₀Cl₂O₂ | 281.13 g/mol | 167-169 |

Structure

2D Structure

Properties

CAS No. |

18164-50-6 |

|---|---|

Molecular Formula |

C14H10Cl2O |

Molecular Weight |

265.1 g/mol |

IUPAC Name |

2,2-bis(4-chlorophenyl)acetaldehyde |

InChI |

InChI=1S/C14H10Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-9,14H |

InChI Key |

PLAJRWVPXJKVML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of Bis 4 Chlorophenyl Acetaldehyde

Strategies for the Direct Chemical Synthesis of Bis(4-chlorophenyl)acetaldehyde

The direct synthesis of this compound can be approached through several routes, most notably via condensation reactions or controlled oxidation/reduction pathways.

The construction of the this compound framework can be theoretically achieved through electrophilic aromatic substitution, such as the Friedel-Crafts reaction. researchgate.netnih.gov This approach would involve the reaction of two equivalents of chlorobenzene (B131634) with a suitable two-carbon aldehyde precursor, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

A plausible, albeit challenging, strategy is the Friedel-Crafts acylation of chlorobenzene with a derivative of acetyl chloride, such as chloroacetyl chloride. The resulting α-chloro-4,4'-dichlorobenzophenone could then be subjected to rearrangement or reduction to furnish the target aldehyde. However, such reactions are often complicated by the potential for multiple substitutions and rearrangements, and the reactivity of the acylating agent requires careful control of reaction conditions.

Another conceptual approach involves the reaction of a Grignard reagent derived from chlorobenzene (4-chlorophenylmagnesium bromide) with a suitable acetaldehyde (B116499) equivalent. The specifics of such a synthesis are not widely documented, indicating potential challenges in controlling the reaction to yield the desired aldehyde directly.

Table 1: Potential Reactants for Condensation Synthesis This table is interactive. Users can sort data by clicking on the headers.

| Role | Compound | Chemical Formula |

|---|---|---|

| Aromatic Substrate | Chlorobenzene | C₆H₅Cl |

| Acylating Agent | Chloroacetyl Chloride | C₂H₂Cl₂O |

| Catalyst | Aluminum Chloride | AlCl₃ |

A more established and controlled method for preparing this compound is through the oxidation of the corresponding alcohol, bis(4-chlorophenyl)methanol. This precursor alcohol can be synthesized and then subjected to a variety of modern, mild oxidizing agents to yield the aldehyde. The key to this pathway is the prevention of over-oxidation to the corresponding carboxylic acid, bis(4-chlorophenyl)acetic acid (DDA).

Common reagents for this type of selective oxidation of a secondary alcohol to an aldehyde include:

Pyridinium chlorochromate (PCC)

Dess-Martin periodinane (DMP)

Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered organic base like triethylamine.

This two-step approach—synthesis of the alcohol followed by controlled oxidation—offers a more reliable and higher-yielding route to pure this compound compared to direct condensation methods.

This compound as a Key Intermediate in Complex Chemical Syntheses

Beyond its direct synthesis, this compound is a valuable intermediate, particularly recognized for its role as a metabolite of the insecticide DDT and as a building block for other complex molecules.

This compound is a proposed metabolite in the complex environmental and biological degradation pathway of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT). researchgate.net The metabolism of DDT in various organisms can lead to several derivatives, including DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethene) and DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane). Further transformation along this pathway can yield bis(4-chlorophenyl)acetic acid (DDA), for which the title aldehyde is a key precursor. The synthesis and study of this compound are therefore important for understanding the toxicology and environmental fate of DDT and its related compounds.

The aldehyde functional group in this compound is a versatile handle for carbon-carbon bond formation, making it a useful starting material for the synthesis of novel bis-aryl compounds.

One of the most powerful applications is the Wittig reaction . wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to convert the carbonyl group into a carbon-carbon double bond. libretexts.orgorganic-chemistry.org This method allows for the specific formation of substituted ethene derivatives, providing access to a wide range of 1,1-bis(4-chlorophenyl)alkenes. The reaction is known for its reliability and the fixed location of the newly formed double bond. libretexts.org

Another significant application is the Aldol (B89426) condensation . vedantu.commagritek.comazom.com this compound, however, lacks α-hydrogens and therefore cannot form an enolate to act as the nucleophilic component in a self-condensation. vedantu.com It can, however, act as the electrophilic partner in a crossed aldol reaction with other aldehydes or ketones that do possess α-hydrogens. stackexchange.com This reaction, typically catalyzed by acid or base, would result in the formation of a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl system, effectively elongating the carbon chain and introducing new functionalities into the bis-aryl structure.

Chemical Reactivity and Mechanistic Studies of Bis 4 Chlorophenyl Acetaldehyde

Aldehyde Group Reactivity in Substitution and Addition Reactions

The aldehyde functional group is the primary center of reactivity in bis(4-chlorophenyl)acetaldehyde for a range of substitution and addition reactions. Its behavior is modulated by the electronic effects of the two flanking 4-chlorophenyl groups.

Nucleophilic and Electrophilic Interactions at the Carbonyl Center

The carbonyl group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The two electron-withdrawing 4-chlorophenyl groups are expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted acetaldehyde (B116499).

Nucleophilic addition is a fundamental reaction type for aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol.

Table 1: Examples of Nucleophilic Addition Reactions Relevant to Aldehydes

| Nucleophile | Product Type | General Reaction |

| Grignard Reagents (R-MgX) | Secondary Alcohol | R'-CHO + R-MgX → R'-CH(OMgX)-R → R'-CH(OH)-R |

| Organolithium Reagents (R-Li) | Secondary Alcohol | R'-CHO + R-Li → R'-CH(OLi)-R → R'-CH(OH)-R |

| Cyanide (CN⁻) | Cyanohydrin | R'-CHO + HCN ⇌ R'-CH(OH)-CN |

| Hydride (H⁻ from NaBH₄ or LiAlH₄) | Primary Alcohol | R'-CHO + [H⁻] → R'-CH₂-O⁻ → R'-CH₂-OH |

The electrophilic nature of the carbonyl oxygen, with its lone pairs of electrons, allows for interaction with electrophiles, most commonly a proton. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, activating the aldehyde towards weaker nucleophiles.

Condensation Reactions and Derivatization Potentials

Aldehydes are well-known to undergo condensation reactions, which are crucial for forming carbon-carbon bonds and synthesizing more complex molecules. This compound, with its reactive aldehyde group, possesses significant potential for such derivatizations.

One of the most important condensation reactions for aldehydes is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. researchgate.netacs.org While specific studies on this compound in Knoevenagel condensations are not prevalent in the provided literature, the reaction of similar aromatic aldehydes, such as 4-chlorobenzaldehyde, has been extensively studied. researchgate.netresearchgate.net These studies demonstrate high yields of condensation products, suggesting that this compound would also be a viable substrate, although potentially sterically hindered by the two phenyl groups.

Table 2: Representative Knoevenagel Condensation of an Aromatic Aldehyde

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 4-chlorobenzaldehyde | Malononitrile | NH₃(CH₂)₇NH₃BiCl₅ | 2-((4-chlorophenyl)methylene)malononitrile |

| 4-chlorobenzaldehyde | Ethyl acetoacetate | [bmim]OH | 5-ethoxycarbonyl-2-amino-4-(4-chlorophenyl)-3-cyano-6-methyl-4H-pyran |

Other notable condensation reactions that highlight the derivatization potential of aldehydes include the Wittig reaction, which converts aldehydes to alkenes, and the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org

Reactions Involving the Chlorophenyl Moieties

The two 4-chlorophenyl rings in this compound can also participate in chemical reactions, although they are generally less reactive than the aldehyde group.

Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The chlorine atom on each phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution, due to the ability of its lone pairs to stabilize the arenium ion intermediate. However, chlorine is also a deactivating group due to its inductive electron-withdrawing effect. The reactivity of the phenyl rings is further influenced by the acetaldehyde substituent.

Electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions could theoretically occur on the chlorophenyl rings. The substitution would be directed to the positions ortho to the chlorine atom (positions 2 and 6) and meta to the acetaldehyde group. However, the deactivating nature of both the chlorine and the acetaldehyde group would likely require harsh reaction conditions.

Reductive Dechlorination Pathways (Theoretical Studies)

The carbon-chlorine bond in chlorophenyl compounds can be cleaved under reductive conditions. Reductive dechlorination is an important reaction from an environmental perspective, as it can lead to the degradation of persistent organochlorine compounds. A notable related compound is DDT (dichlorodiphenyltrichloroethane), which can undergo dehydrochlorination to form DDE (dichlorodiphenyldichloroethylene). wikipedia.org

Theoretical studies on related compounds suggest that reductive dechlorination can proceed via different mechanisms, including nucleophilic substitution and single-electron transfer pathways. For instance, reactions of chloroazines with bisulfide have been shown to proceed via nucleophilic aromatic substitution. researchgate.net While specific theoretical studies on the reductive dechlorination of this compound were not found in the provided search results, the extensive research on the degradation of DDT and other chlorinated aromatics provides a framework for understanding the potential pathways.

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry plays a significant role in elucidating these mechanisms, including the characterization of intermediates and transition states.

A computational study on the transformation of acetaldehyde and its substituted analogs during chloramination revealed that the reaction proceeds through the formation of a 1-chloroamino alcohol intermediate. nih.gov This intermediate then undergoes competitive dehydration and HCl elimination to yield nitriles and (N-chloro)amides, respectively. nih.gov The study found that electron-withdrawing and electron-donating substituents on the acetaldehyde influence the branching ratio of these pathways. nih.gov Although this study does not directly involve this compound, it provides a model for how the electronic properties of substituents on an acetaldehyde core can dictate reaction pathways. The two 4-chlorophenyl groups in this compound, being electron-withdrawing, would be expected to influence the stability of intermediates and transition states in a similar fashion.

The study of reaction mechanisms often involves a combination of experimental kinetics and computational modeling to map out the potential energy surface of the reaction. For complex molecules like this compound, such studies are essential for a complete understanding of their chemical behavior.

Computational Modeling of Reaction Pathways

Currently, there is a notable absence of publicly available research focusing on the computational modeling of reaction pathways for this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting transition states, and calculating thermodynamic and kinetic parameters, such studies have not been specifically applied to this compound according to available scientific literature. The exploration of its potential reaction pathways, such as oxidation, reduction, or degradation, through computational methods would provide valuable insights into its chemical behavior.

Kinetic Investigations of Chemical Transformations

Similarly, detailed kinetic investigations into the chemical transformations of this compound are not readily found in the current body of scientific literature. Kinetic studies are crucial for understanding the rates at which chemical reactions occur, the factors that influence these rates (e.g., concentration, temperature, catalysts), and for determining the reaction order and rate constants. The lack of such data for this compound means that its reactivity profile, in terms of reaction rates and the influence of various conditions on its transformations, is not yet quantitatively understood.

While research has been conducted on the degradation of related compounds, such as the photochemical degradation of DDT to DDE, specific kinetic data for the transformations of this compound are not available.

Spectroscopic Characterization and Structural Elucidation of Bis 4 Chlorophenyl Acetaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Bis(4-chlorophenyl)acetaldehyde provides valuable information about the different types of protons and their connectivity. The aldehydic proton (CHO) is highly characteristic, appearing significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group. This signal is expected to be a doublet, resulting from coupling with the single proton on the adjacent carbon.

The aromatic protons on the two 4-chlorophenyl rings will appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the chlorine atom will have a different chemical shift from the protons meta to the chlorine atom. The methine proton (CH) attached to the two aromatic rings will appear as a triplet, due to coupling with the aldehydic proton and the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H (-CHO) | 9.5 - 10.0 | Doublet (d) | ~2-3 |

| Aromatic H (ortho to Cl) | 7.2 - 7.4 | Doublet (d) | ~8-9 |

| Aromatic H (meta to Cl) | 7.0 - 7.2 | Doublet (d) | ~8-9 |

| Methine H (-CHAr₂) | 4.8 - 5.2 | Doublet (d) | ~2-3 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very low field (downfield) in the spectrum. docbrown.info The carbon atoms of the aromatic rings will appear in the typical aromatic region (120-140 ppm), with the carbon atom bonded to chlorine showing a characteristic shift. chemguide.co.ukoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 195 - 205 |

| Aromatic C (C-Cl) | 132 - 136 |

| Aromatic C (ipso to CH) | 138 - 142 |

| Aromatic C (ortho to CH) | 128 - 131 |

| Aromatic C (meta to CH) | 127 - 129 |

| Methine C (-CHAr₂) | 55 - 65 |

Note: Predicted values are based on standard chemical shift tables and additivity rules. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the aldehydic proton and the methine proton, confirming their adjacent positions. Correlations would also be observed between the ortho and meta protons on the aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon signal (e.g., the methine proton at ~5.0 ppm to the methine carbon at ~60 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for confirming the structure would include:

The aldehydic proton to the carbonyl carbon and the methine carbon.

The methine proton to the ipso-carbons of the aromatic rings.

The aromatic protons to their neighboring aromatic carbons. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. pressbooks.publibretexts.org

The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically found in the range of 1720-1740 cm⁻¹. Another characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Other expected absorptions include:

Aromatic C-H stretch: Above 3000 cm⁻¹. lumenlearning.com

Aromatic C=C stretch: A series of bands in the 1400-1600 cm⁻¹ region. lumenlearning.com

C-Cl stretch: A strong band in the 1000-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aromatic (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

| Aryl-Cl (C-Cl) | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₄H₁₀Cl₂O), the calculated molecular weight is approximately 264.14 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the spectrum will display peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for this molecule would likely involve:

Loss of a formyl radical (-CHO): Leading to a fragment at [M-29]⁺.

Loss of a chlorine atom (-Cl): Resulting in a fragment at [M-35]⁺ or [M-37]⁺.

Cleavage of the C-C bond between the carbonyl and the methine carbon.

The base peak might correspond to the [bis(4-chlorophenyl)methyl] cation, [ (ClC₆H₄)₂CH ]⁺. miamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 264, 266, 268 | [C₁₄H₁₀Cl₂O]⁺ (Molecular ion cluster) |

| 229, 231 | [C₁₃H₉Cl₂]⁺ (Loss of -CHO) |

| 229 | [C₁₄H₁₀ClO]⁺ (Loss of -Cl) |

| 194 | [C₁₄H₁₀O]⁺ (Loss of 2x -Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as carbonyl groups and aromatic rings, absorb light in the UV-Vis region. libretexts.org

This compound contains two types of chromophores: the two chlorophenyl rings and the carbonyl group. The spectrum is expected to show two main types of electronic transitions:

n → π* transitions: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition for aldehydes typically occurs at longer wavelengths, often above 280 nm. pharmatutor.org

The solvent used can also affect the position of these absorption bands.

Computational and Theoretical Chemistry of Bis 4 Chlorophenyl Acetaldehyde

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and vibrational properties of a molecule. These methods provide insights that are complementary to experimental techniques.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms in Bis(4-chlorophenyl)acetaldehyde, researchers would typically employ geometry optimization techniques based on Density Functional Theory (DFT) or ab initio methods. DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost. Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding.

The process would involve starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation to find the geometry with the lowest electronic energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Aromatic) | Data not available | Data not available | Data not available |

| C-Cl | Data not available | Data not available | Data not available |

| C-C (Acetaldehyde) | Data not available | Data not available | Data not available |

| C=O | Data not available | Data not available | Data not available |

| C-H | Data not available | Data not available | Data not available |

| C-C-C | Data not available | Data not available | Data not available |

| Cl-C-C | Data not available | Data not available | Data not available |

| O=C-C | Data not available | Data not available | Data not available |

| H-C-C | Data not available | Data not available | Data not available |

| Cl-C-C-C | Data not available | Data not available | Data not available |

| O=C-C-C | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The analysis calculates the force constants for the molecular vibrations, which are then used to determine the frequencies of the vibrational modes. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and twisting of chemical bonds. The predicted IR and Raman intensities help in the assignment of experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | Data not available | Data not available | Data not available |

| C-H stretch (aldehyde) | Data not available | Data not available | Data not available |

| C=O stretch | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

| C-C bend | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable tools to understand the distribution of electrons and identify regions of chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions typically represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. Green regions are of intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, making them potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.

Theoretical Prediction of Chemical Reactivity and Stability Parameters

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Table 3: Hypothetical Theoretical Reactivity and Stability Parameters for this compound

| Parameter | Formula | Significance | Calculated Value |

| HOMO Energy (E_HOMO) | - | Electron-donating ability | Data not available |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability | Data not available |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity | Data not available |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron | Data not available |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | Data not available |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | Data not available |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Analysis of Chemical Hardness, Softness, and Electrophilicity Indices

These global reactivity descriptors are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) using Density Functional Theory (DFT) calculations. acs.org

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. Higher softness is associated with higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. acs.org

For related compounds, such as various norbornadiene derivatives and other organic molecules, DFT calculations at levels like B3LYP with basis sets such as 6-31G(d,p) have been successfully employed to calculate these indices and predict reactivity. acs.org In principle, a similar computational approach could be applied to this compound to yield the data presented in the hypothetical table below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

Note: The values in this table are placeholders as specific experimental or computational data for this compound were not found in the searched literature.

Reaction Pathway Modeling and Energy Profiles

Specific research detailing reaction pathway modeling and the corresponding energy profiles for this compound is not present in the available scientific literature. Such studies are crucial for understanding the kinetics and mechanisms of chemical reactions involving this compound.

Reaction pathway modeling typically employs quantum chemical methods to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. The resulting energy profile provides valuable insights into the reaction's feasibility, activation energy, and the stability of various species along the reaction coordinate.

For instance, studies on the simpler molecule acetaldehyde (B116499) have utilized methods like UωB97XD/6-311++G(2d,p) and CCSD(T) to model its formation and dissociation pathways, identifying transition states and intermediates on the potential energy surface. chemimpex.comresearchgate.net These computational investigations can elucidate complex reaction mechanisms, such as the Eley-Rideal mechanism or photodissociation pathways. researchgate.netsigmaaldrich.com

A theoretical investigation into the reaction pathways of this compound would likely involve similar high-level computational methods to model processes such as its synthesis, oxidation, or degradation. The energy profile for a hypothetical reaction is depicted in the table below.

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | Data not available |

| Transition State 1 | First energetic barrier | Data not available |

| Intermediate | Transient species formed during the reaction | Data not available |

| Transition State 2 | Second energetic barrier | Data not available |

Note: The values in this table are for illustrative purposes only, as specific energy profiles for reactions of this compound were not found in the public domain.

Environmental Transformation and Degradation Pathways of Bis 4 Chlorophenyl Acetaldehyde Analogous Studies

Abiotic Transformation Processes

Abiotic transformation involves non-biological processes that lead to the chemical alteration of a compound in the environment.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In aqueous environments, chlorophenols can exist in dissociated, non-dissociated, or adsorbed forms, depending on the pH and the compound's properties. unl.pt The hydrolysis of compounds like DDT to DDE can occur through a base-catalyzed reaction. cdc.gov For instance, chlorobenzene (B131634) can undergo hydrolysis to form phenol, though this typically requires high temperatures and pressures. pw.livebyjus.comacs.org The hydrolysis of chlorophenyl compounds is generally a slow process. cdc.gov For p-dichlorobenzene, its symmetrical structure allows it to fit closely into a crystal lattice, resulting in lower solubility compared to its ortho- and meta-isomers. pw.livebyjus.com The rate of hydrolysis in aqueous solutions can be influenced by the stability of the resulting carbocation; for example, compounds that form more stable secondary carbocations are more easily hydrolyzed. pw.livebyjus.com

Photochemical degradation involves the breakdown of compounds by light energy. The conversion of DDT to its metabolite DDE is enhanced by sunlight. cdc.gov Studies using simulated sunlight have shown that DDT can be degraded, particularly in the presence of semiconductor particulates like titanium dioxide (TiO2), which act as photocatalysts. nih.govresearchgate.net In such photocatalytic systems, the degradation of DDT can be rapid, with a half-life of about 40 minutes, leading to near-complete mineralization over longer periods. researchgate.net The process involves the generation of highly reactive oxygen species, such as hydroxyl radicals and superoxide (B77818) radicals, which are capable of oxidizing and decomposing the organic compound. nih.govresearchgate.net The efficiency of this process can, however, be dependent on the concentration of the target chemical. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with hydroxyl radicals (•OH). membranechemicals.com These processes are particularly useful for treating effluents containing refractory, toxic, or non-biodegradable substances like pesticides and chlorinated hydrocarbons. membranechemicals.comgnest.orgyoutube.com

AOPs can be classified as photochemical or non-photochemical. gnest.org Common AOPs include:

Ozone-based processes (O3) membranechemicals.comgnest.org

Hydrogen peroxide-based processes (H2O2) membranechemicals.comgnest.org

UV light in combination with oxidants (e.g., UV/H2O2, UV/O3) membranechemicals.comgnest.orgnih.gov

Fenton and photo-Fenton processes gnest.org

Photocatalysis (e.g., UV/TiO2) gnest.orgaau.dk

These methods generate highly reactive hydroxyl radicals, which are powerful, non-selective oxidants that can fragment and mineralize contaminants into smaller, stable inorganic molecules like water, carbon dioxide, and salts. membranechemicals.comyoutube.com AOPs have been shown to be effective in degrading various pesticides and chlorinated organic compounds. gnest.orgyoutube.com However, a potential issue with AOPs, especially in the presence of chloride ions, is the formation of toxic chlorinated byproducts. wur.nlhilarispublisher.com The presence of chloride ions can lead to the generation of reactive chlorine species that may react with organic molecules. hilarispublisher.com

Table 1: Selected Advanced Oxidation Processes for Pesticide Removal

| AOP Type | Description | Key Oxidizing Species | References |

|---|---|---|---|

| UV/H₂O₂ | Utilizes UV light to cleave hydrogen peroxide, generating hydroxyl radicals. | •OH | membranechemicals.comgnest.orgnih.gov |

| Ozonation (O₃) | Employs ozone as a strong oxidant. Can be combined with H₂O₂ or UV. | O₃, •OH | membranechemicals.comgnest.org |

| Fenton Process (Fe²⁺/H₂O₂) | A reaction between ferrous ions and hydrogen peroxide to produce hydroxyl radicals. | •OH | gnest.org |

| Photocatalysis (e.g., UV/TiO₂) | Uses a semiconductor catalyst (like TiO₂) activated by UV light to generate reactive oxygen species. | •OH, O₂⁻• | nih.govgnest.orgaau.dk |

| Electro-oxidation | An electrochemical process that generates oxidants on the anode surface. | •OH, other oxidants | wur.nl |

| Persulfate Oxidation (PS) | Involves the activation of persulfate to generate sulfate (B86663) radicals. | SO₄⁻• | wur.nl |

Biotic Transformation Processes

Biotic transformation refers to the degradation of a substance by living organisms, primarily microorganisms.

The microbial degradation of DDT and its analogs can occur through co-metabolism, where microorganisms transform the contaminant without using it as a primary source of energy or nutrients. tandfonline.comnih.gov This degradation can happen under both aerobic and anaerobic conditions. nih.gov

Under anaerobic (reducing) conditions, the primary transformation of DDT is reductive dechlorination to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). tandfonline.comnih.gov In aerobic environments, DDT can also be degraded, sometimes through dehydrochlorination to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). hilarispublisher.com

A variety of bacteria and fungi have been identified as capable of degrading DDT. nih.govhilarispublisher.com Some of these include:

Bacteria: Escherichia coli, Enterobacter aerogenes, Pseudomonas putida, and Bacillus species. nih.govhilarispublisher.com

Fungi: Phanerochaete chrysosporium, Trichoderma viridae, and Saccharomyces cerevisiae. nih.govhilarispublisher.com

Ligninolytic fungi and certain bacteria that degrade chlorobiphenyls are considered promising for the remediation of DDT-contaminated soils. tandfonline.comepa.gov The rate of degradation can be enhanced by manipulating environmental conditions, such as flooding the soil to create anaerobic conditions and adding organic matter. tandfonline.comepa.govtandfonline.com

Table 2: Microorganisms Involved in the Degradation of DDT and Analogous Compounds

| Microorganism Type | Examples | Degradation Conditions | References |

|---|---|---|---|

| Bacteria | Pseudomonas putida, Escherichia coli, Enterobacter cloacae, Bacillus species | Aerobic and Anaerobic | nih.govhilarispublisher.com |

| Fungi | Phanerochaete chrysosporium, Trichoderma viridae, Saccharomyces cerevisiae | Aerobic | nih.govhilarispublisher.com |

| Ligninolytic Fungi | Phanerochaete chrysosporium | Aerobic | tandfonline.comepa.gov |

| Chlorobiphenyl-degrading Bacteria | Alcaligenes eutrophus | Aerobic | epa.govnih.gov |

The degradation of DDT results in several intermediate metabolites, which are also persistent and can be detected in the environment. umweltprobenbank.de The primary and most stable metabolites of DDT are DDE and DDD. umweltprobenbank.decdc.gov

The degradation pathways can be complex. For example, under anaerobic conditions, DDT is primarily converted to DDD. tandfonline.com Aerobically, DDT can be transformed to DDE. dergipark.org.tr Further degradation of these initial metabolites can occur. For instance, DDD can be further metabolized to compounds like DDA (2,2-bis(p-chlorophenyl)acetic acid) and DBP (4,4'-dichlorobenzophenone). dergipark.org.tr DDE has been reported to degrade to p,p'-DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene). dergipark.org.tr

The following table summarizes some of the key intermediate metabolites identified in the degradation pathways of DDT, which can be considered analogous to the potential metabolites of bis(4-chlorophenyl)acetaldehyde.

Table 3: Key Intermediate Metabolites in the Degradation of DDT

| Metabolite | Full Name | Formation Pathway | References |

|---|---|---|---|

| DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | Dehydrochlorination of DDT (often aerobic) | tandfonline.comhilarispublisher.comcdc.gov |

| DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane | Reductive dechlorination of DDT (often anaerobic) | tandfonline.comnih.govcdc.gov |

| DDA | 2,2-bis(p-chlorophenyl)acetic acid | Further metabolism of DDD | tandfonline.comdergipark.org.tr |

| DDMU | 1-chloro-2,2-bis(p-chlorophenyl)ethylene | Degradation of DDE | cdc.govdergipark.org.trnoaa.gov |

| DBP | 4,4'-dichlorobenzophenone | Further metabolism of DDA | tandfonline.comdergipark.org.tr |

| DDOH | 2,2-bis(p-chlorophenyl)ethanol | Intermediate in the pathway to DDA | tandfonline.comcdc.gov |

| 4-Chlorobenzoic acid | 4-Chlorobenzoic acid | Product of ring cleavage | dergipark.org.tr |

Enzyme-Mediated Biotransformations

The environmental fate of this compound is intrinsically linked to the metabolic activities of microorganisms. While direct enzymatic studies on this compound are not extensively documented, a comprehensive understanding can be derived from analogous studies on its parent compound, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT), and its primary metabolites. The biotransformation of these structurally similar compounds is orchestrated by a diverse array of microbial enzymes, primarily through mechanisms of dechlorination, oxidation, and hydrolysis.

Microbial degradation of DDT and its derivatives can proceed under both aerobic and anaerobic conditions, with different enzymatic systems being recruited for each. researchgate.netnih.gov Under anaerobic conditions, the primary transformation is reductive dechlorination, a process that involves the substitution of a chlorine atom with a hydrogen atom. tandfonline.com Conversely, aerobic pathways often initiate degradation through the action of oxygenase enzymes. researchgate.net

Several bacterial and fungal strains have been identified for their capacity to degrade DDT and its metabolites. For instance, the bacterium Pseudoxanthomonas sp. wax has demonstrated the ability to co-metabolize DDT, 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD), and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE). nih.gov Similarly, Arthrobacter globiformis DC-1 can utilize DDT and its congeners as a sole source of carbon and energy, breaking them down into metabolites like DDD, DDE, and 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). mdpi.com Fungi, particularly white-rot fungi such as Phanerochaete chrysosporium, are also effective in DDT degradation, primarily through their ligninolytic enzyme systems. tandfonline.com

The key enzymes implicated in these biotransformations include:

DDT Dehydrochlorinase: This enzyme is crucial in the anaerobic pathway, catalyzing the dehydrochlorination of DDT to DDE. researchgate.net

Dioxygenases: In aerobic degradation, dioxygenase enzymes play a pivotal role by incorporating oxygen into the aromatic ring, leading to the formation of dihydrodiol intermediates. researchgate.net For example, DDT 2,3-dioxygenase initiates the aerobic breakdown of DDT. researchgate.net

Dehydrogenases: Following the initial oxygenation, dehydrogenases can further oxidize the dihydrodiol intermediates. An example is cis-2,3-dihydrodiol DDT dehydrogenase, which converts cis-2,3-dihydrodiol DDT to 2,3-dihydroxy DDT. researchgate.net

Hydrolases: These enzymes are involved in the cleavage of intermediate products. For instance, a hydrolase can act on 6-oxo-2-hydroxy-7-(4′-chlorophenyl)-3,8,8,8-trichloroocta-2Z,4Z,7-trienoate to form 4-chlorobenzaldehyde. researchgate.net

The degradation pathways often converge to form central intermediates like 4-chlorobenzoate (B1228818), which can then be further mineralized and enter central metabolic cycles, such as the citric acid cycle. researchgate.net The ultimate end-products of these complex enzymatic sequences can include carbon dioxide, water, and inorganic chlorides, signifying complete mineralization.

The table below summarizes the findings from analogous studies on DDT and its metabolites, providing insights into the potential enzymatic degradation of this compound.

| Microorganism | Enzyme(s) | Transformation Pathway | Metabolites |

| Pseudoxanthomonas sp. wax | Co-metabolism enzymes | Co-metabolism with other carbon sources | DDD, DDE, and other organochlorine compounds nih.gov |

| Arthrobacter globiformis DC-1 | Various | Dechlorination and dehydrochlorination | DDD, DDE, DDMU mdpi.com |

| Pseudomonas acidovorans M3GY | Dioxygenases, Hydrolases | Meta-fission pathway of DDE | 2-(4-chlorophenyl)-3,3-propenoic acid asm.org |

| Phanerochaete chrysosporium | Ligninase system | Reductive dechlorination and subsequent degradation | DDD tandfonline.com |

| General Bacteria | DDT dehydrochlorinase | Anaerobic dehydrochlorination of DDT | DDE researchgate.net |

| General Bacteria | DDT 2,3-dioxygenase, cis-2,3-dihydrodiol DDT dehydrogenase, Hydrolase | Aerobic degradation pathway | cis-2,3-dihydrodiol DDT, 2,3-dihydroxy DDT, 4-chlorobenzaldehyde, 4-chlorobenzoate researchgate.net |

These analogous studies underscore the enzymatic potential within microbial communities to transform persistent chlorinated compounds. Given the structural similarities, it is highly probable that this compound is susceptible to similar enzyme-mediated degradation processes, leading to its eventual breakdown in the environment.

Advanced Analytical Methodologies for the Quantification and Speciation of Bis 4 Chlorophenyl Acetaldehyde in Research Matrices

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of Bis(4-chlorophenyl)acetaldehyde from complex sample matrices. Both gas and liquid chromatography have been successfully applied, each offering distinct advantages depending on the specific research application and the nature of the matrix.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly well-suited for the detection of this compound, which contains two chlorine atoms. This detector offers excellent sensitivity for trace-level analysis in environmental samples.

Mass Spectrometry (MS): When coupled with a mass spectrometer, GC provides not only quantitative data but also structural information, enabling definitive identification of the analyte. GC-MS is a versatile and robust technique that allows for both full-scan analysis to identify unknown compounds and selected ion monitoring (SIM) for highly sensitive and selective quantification of target analytes.

| Technique | Detector | Advantages | Common Applications |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | High sensitivity to halogenated compounds, cost-effective for targeted analysis. | Environmental monitoring of chlorinated pesticides and their metabolites. |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | High selectivity, structural confirmation, and ability to analyze complex mixtures. | Metabolomic studies, environmental fate and transport studies. |

Liquid Chromatography (LC) with Mass Spectrometry Detection (LC-MS)

For non-volatile or thermally labile metabolites of this compound, liquid chromatography coupled with mass spectrometry is the analytical approach of choice. LC-MS offers high sensitivity and selectivity and can handle a wide range of compound polarities. The use of advanced mass analyzers, such as triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS) like Orbitrap or time-of-flight (TOF), allows for precise quantification and unambiguous identification.

Sample Preparation and Extraction Protocols

The goal of sample preparation is to isolate this compound from the matrix, concentrate it, and remove interfering substances prior to chromatographic analysis. The choice of extraction method depends on the sample type (e.g., water, soil, biological tissues) and the concentration of the analyte.

Solid-Phase Extraction (SPE) for Trace Analysis

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of samples for trace analysis. It involves passing a liquid sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. Various sorbent materials, such as C18 or polymeric phases, can be used depending on the polarity of this compound and the matrix components.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, which is a nonpolar compound, extraction from aqueous samples into a nonpolar organic solvent like hexane (B92381) or dichloromethane (B109758) is a common practice.

| Extraction Method | Principle | Advantages | Common Matrices |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent, followed by elution. | High recovery, high concentration factor, low solvent consumption. | Water, biological fluids. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, well-established, can handle larger sample volumes. | Water, soil/sediment extracts. |

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility for GC analysis or ionization efficiency for MS detection. While this compound can be analyzed directly, derivatization can sometimes be employed to enhance sensitivity or chromatographic behavior. For instance, the aldehyde functional group can be derivatized to form a more stable or more easily ionizable product.

Pre- or Post-Column Derivatization for Aldehyde Functional Group Analysis

The aldehyde functional group in this compound lacks a strong native chromophore or fluorophore, making it difficult to detect at low concentrations using common high-performance liquid chromatography (HPLC) detectors such as UV-Vis or fluorescence detectors. To overcome this limitation, derivatization techniques are employed to convert the aldehyde into a derivative with enhanced detection characteristics. This can be performed either before the sample is introduced into the HPLC system (pre-column) or after the analytical separation has occurred but before detection (post-column).

Pre-Column Derivatization

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the HPLC. A widely used and effective reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are intensely colored and can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm. The reaction is typically conducted in an acidic environment, and the resulting derivatives are separated using reversed-phase HPLC, commonly with a C18 column.

For enhanced sensitivity, particularly for trace-level analysis, fluorescence derivatization agents can be utilized. Dansyl hydrazine, for instance, reacts with aldehydes to produce highly fluorescent dansyl hydrazones, enabling detection at much lower concentrations compared to UV-Vis absorption.

Post-Column Derivatization

In post-column derivatization, the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. This approach can be advantageous as it avoids the potential formation of multiple derivative products from a single analyte, which can sometimes complicate pre-column derivatization methods.

A common post-column reagent for aldehyde analysis is 3-methyl-2-benzothiazolinone hydrazone (MBTH). In the presence of an oxidizing agent, MBTH reacts with aldehydes to form a blue cationic chromophore that can be measured spectrophotometrically at around 628 nm. This method is known for its high sensitivity and selectivity for aldehydes. Another post-column option for aromatic aldehydes is 1,2-diamino-4,5-dimethoxybenzene (DDB), which forms a highly fluorescent product upon reaction, allowing for sensitive detection.

Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

| Reagent | Method | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Pre-column | UV-Vis (~360 nm) | Stable derivatives, well-established method | Potential for multiple derivative peaks, reagent interference |

| Dansyl Hydrazine | Pre-column | Fluorescence | High sensitivity | Reagent can be unstable |

| 3-Methyl-2-benzothiazolinone hydrazone (MBTH) | Post-column | UV-Vis (~628 nm) | High sensitivity and selectivity, no multiple derivative formation | Requires additional pump for reagent, increased system complexity |

| 1,2-Diamino-4,5-dimethoxybenzene (DDB) | Post-column | Fluorescence | High sensitivity for aromatic aldehydes | Less commonly used than other methods |

Immunoassay-Based Detection Methods (Potential for Analogs)

Immunoassays are highly specific and sensitive analytical techniques that rely on the binding interaction between an antibody and its target antigen. google.com While the development and commercial availability of an immunoassay specifically for this compound may be limited, the structural similarity of this compound to other well-known chlorinated pesticides, such as dichlorodiphenyltrichloroethane (DDT) and its metabolites, presents the potential for cross-reactivity with existing immunoassays for these analogs.

The fundamental principle of an immunoassay involves the use of antibodies to selectively bind to the target analyte. In a typical format, such as an enzyme-linked immunosorbent assay (ELISA), either an antibody or a synthetic version of the antigen is immobilized on a solid support. When a sample containing the target analyte is introduced, it competes with a labeled version of the analyte for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The development of a specific immunoassay for this compound would entail the synthesis of a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This hapten-carrier conjugate would then be used to immunize an animal to produce antibodies that specifically recognize this compound.

Given that this compound is a known metabolite of DDT, it is plausible that antibodies developed for the detection of DDT and its other major metabolites, dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD), may exhibit a degree of cross-reactivity with it. This is due to the shared bis(4-chlorophenyl) structural motif. While this cross-reactivity could be leveraged for initial screening purposes, it is important to note that it would not provide definitive quantification of this compound. Confirmatory analysis using a more selective method, such as chromatography coupled with mass spectrometry, would be necessary.

Broader Research Applications and Future Perspectives in Organochlorine Chemistry

Contributions to the Understanding of Chlorinated Hydrocarbon Synthesis and Transformation Pathways

The synthesis and transformation of bis(4-chlorophenyl)acetaldehyde are intrinsically linked to the chemistry of DDT and its derivatives. Understanding these pathways provides valuable insights into the fate of organochlorine pesticides in the environment.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established organochlorine chemistry. A plausible route involves the oxidation of the corresponding alcohol, 2,2-bis(4-chlorophenyl)ethanol. This precursor can be synthesized through methods analogous to those used for similar compounds, such as the Grignard reaction involving a 4-chlorophenylmagnesium halide and a suitable carbonyl compound.

The primary significance of this compound lies in its position as a transformation product of DDT. The environmental degradation of DDT is a complex process that proceeds through various aerobic and anaerobic pathways, leading to a range of metabolites, including DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), and DDA (bis(p-chlorophenyl)acetic acid). nih.gov this compound is considered a likely, albeit transient, intermediate in these degradation cascades. epa.gov

The transformation of DDT can be initiated by microbial action or abiotic processes. For instance, the reductive dechlorination of DDT can lead to DDD, which can then undergo further transformations. It is hypothesized that the oxidation of the ethylidene bridge of DDT or its metabolites could lead to the formation of an acetaldehyde (B116499) derivative. The subsequent oxidation of this compound would then yield the more commonly detected metabolite, DDA.

The study of these transformation pathways is critical for several reasons. Firstly, it helps in building comprehensive models of the environmental fate of DDT and other organochlorine pesticides. Secondly, the metabolites themselves may have unique toxicological profiles, sometimes exceeding the toxicity of the parent compound. For example, some DDT metabolites are known endocrine disruptors. diva-portal.org A thorough understanding of all transformation products is therefore essential for a complete risk assessment.

| Compound | Typical Role in Transformation Pathway | Key Transformation Process |

| DDT | Parent Compound | Dehydrochlorination, Reductive Dechlorination |

| DDE | Major, persistent metabolite | Dehydrochlorination of DDT |

| DDD | Major metabolite | Reductive dechlorination of DDT |

| This compound | Proposed intermediate metabolite | Oxidation of the ethylidene bridge |

| DDA | Terminal metabolite | Oxidation of this compound |

Potential as a Synthetic Building Block for Agrochemical and Specialty Chemical Development

The chemical structure of this compound, featuring a reactive aldehyde group and two chlorophenyl moieties, suggests its potential as a versatile building block in organic synthesis, particularly for the development of new agrochemicals and specialty chemicals. While specific industrial applications of this compound are not widely reported, its potential can be extrapolated from the known reactivity of aldehydes and the utility of chlorinated aromatic structures.

The aldehyde functional group is one of the most versatile in organic chemistry, capable of undergoing a wide array of transformations. These include:

Oxidation: to form the corresponding carboxylic acid (DDA), which itself could be a synthon for other molecules.

Reduction: to yield 2,2-bis(4-chlorophenyl)ethanol, which can be used in the synthesis of esters and ethers with potential biological activity.

Condensation Reactions: with amines to form imines, with active methylene (B1212753) compounds in Knoevenagel or aldol-type condensations, and with hydrazines to form hydrazones. These reactions are fundamental in building molecular complexity and are frequently employed in the synthesis of pharmaceuticals and agrochemicals.

Wittig Reaction: to form substituted alkenes, providing a route to a variety of structures.

The presence of two 4-chlorophenyl groups imparts specific properties to the molecule. The chlorine atoms can influence the electronic properties of the aromatic rings and provide sites for further functionalization through nucleophilic aromatic substitution, although this is generally challenging. More significantly, the lipophilicity conferred by the chlorophenyl groups is a common feature in many pesticides and herbicides, as it facilitates transport across biological membranes.

Given that the simpler (4-chlorophenyl)acetaldehyde (B1589734) is a known intermediate in the synthesis of pesticides and pharmaceuticals, it is reasonable to infer that this compound could be explored for the creation of new compounds with potentially enhanced or novel activities. researchgate.net For instance, it could serve as a precursor for the synthesis of new insecticides, fungicides, or herbicides where the bis(4-chlorophenyl)methyl moiety is a key pharmacophore.

| Reaction Type | Potential Product Class | Potential Application Area |

| Oxidation | Carboxylic Acids | Intermediates for esters, amides |

| Reduction | Alcohols | Intermediates for esters, ethers |

| Condensation | Imines, Alkenes | Agrochemicals, Specialty Polymers |

| Wittig Reaction | Substituted Alkenes | Fine Chemicals, Pharmaceuticals |

Research Gaps and Future Directions in the Academic Study of this compound and its Related Systems

Despite the long history of research into DDT and its metabolites, significant research gaps remain, particularly concerning less-studied intermediates like this compound. Addressing these gaps is crucial for a holistic understanding of the environmental impact of organochlorine compounds and for potentially harnessing their chemical properties for beneficial applications.

One of the most significant research gaps is the definitive confirmation and quantification of this compound in various environmental matrices. While proposed as a metabolite, its transient nature may make detection challenging. The development of more sensitive and selective analytical methods is needed to ascertain its presence and concentration in soil, water, and biological tissues. This would provide direct evidence for its role in the degradation pathways of DDT.

Furthermore, the toxicological profile of this compound is largely unknown. Future research should focus on its acute and chronic toxicity, as well as its potential as an endocrine disruptor, a known issue with many DDT metabolites. nih.gov In vitro and in vivo studies are necessary to understand its specific biological effects and to compare them with those of other DDT metabolites.

From a synthetic chemistry perspective, there is a need for the development and optimization of efficient and scalable synthetic routes to this compound. This would not only facilitate its toxicological evaluation but also enable its exploration as a building block for new materials and biologically active molecules. The investigation of its reactivity in a broader range of chemical transformations could uncover novel synthetic applications.

Future research should also consider the broader context of organochlorine chemistry. This includes the study of the complete lifecycle of these compounds, from their synthesis and application to their environmental degradation and toxicological impact. The use of advanced computational tools, such as those employed in the Tox21 and ToxCast programs, could help in predicting the toxicity and metabolic fate of understudied compounds like this compound. nih.gov

Finally, there is a continuing need for research into the remediation of environments contaminated with organochlorine pesticides. A better understanding of the formation and degradation of all metabolites, including this compound, can inform the development of more effective bioremediation and phytoremediation strategies.

| Research Area | Identified Gap | Future Direction |

| Analytical Chemistry | Lack of detection in environmental samples | Develop sensitive analytical methods for quantification. |

| Toxicology | Unknown biological effects | Conduct in vitro and in vivo toxicity and endocrine disruption studies. |

| Synthetic Chemistry | Limited documented synthetic routes | Optimize synthesis and explore broader reactivity. |

| Environmental Science | Incomplete understanding of its role in DDT degradation | Elucidate its formation and degradation pathways in various environments. |

Q & A

Q. What are the recommended methods for synthesizing Bis(4-chlorophenyl)acetaldehyde with high purity?

Methodological Answer: Synthesis typically involves the condensation of 4-chlorobenzaldehyde derivatives with appropriate reagents under controlled conditions. For example, substituted aldehydes (e.g., 4-chlorobenzaldehyde) can undergo Friedel-Crafts alkylation or aldol condensation in the presence of Lewis acids like AlCl₃ . Purification may involve recrystallization using solvents such as ethanol or hexane, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity is verified via melting point analysis and HPLC (≥99% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/alkyl carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 295.01 for C₁₄H₁₀Cl₂O) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally similar chlorophenyl compounds .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

- Spill Management : Absorb spills with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Q. How can researchers quantify trace impurities in this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual solvents or byproducts) with a DB-5MS column and He carrier gas .

- HPLC with UV Detection : Use a C18 column (acetonitrile/water gradient) to separate non-volatile impurities. Calibrate with spiked standards for accuracy .

Q. What are common synthetic byproducts, and how are they removed?

Methodological Answer:

- Byproducts : Unreacted 4-chlorobenzaldehyde or dimerization products (e.g., bis-aldol adducts).

- Removal : Liquid-liquid extraction (water/dichloromethane) isolates the product, while preparative TLC or centrifugal partition chromatography removes persistent impurities .

Advanced Research Questions

Q. How can mechanistic pathways of this compound in nucleophilic addition reactions be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track aldehyde C=O stretch (1720 cm⁻¹) disappearance .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in intermediates .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies .

Q. What experimental approaches assess its adsorption behavior on environmental surfaces?

Methodological Answer:

Q. How does pH influence the stability of this compound in aqueous systems?

Methodological Answer:

Q. How can contradictory data on its photodegradation products be resolved?

Methodological Answer:

Q. What computational strategies predict its reactivity in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.